molecular formula C7H16ClNO2 B3029834 methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride CAS No. 8002-72-0

methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride

Cat. No.: B3029834
CAS No.: 8002-72-0
M. Wt: 181.66 g/mol
InChI Key: GGTBEWGOPAFTTH-KGZKBUQUSA-N
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Description

Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride is a chiral amino acid ester hydrochloride. Structurally, it features a pentanoate backbone with a methyl group at position 3 and an amino group at position 2, both in the R-configuration. The methyl ester group enhances solubility in organic solvents, while the hydrochloride salt improves aqueous stability. This compound is of interest in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical properties .

Properties

IUPAC Name

methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBEWGOPAFTTH-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8002-72-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride typically involves the esterification of the corresponding amino acid, followed by the formation of the hydrochloride salt. One common method involves the reaction of (2R,3R)-2-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as crystallization or chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride can be categorized into several key areas:

Chemistry

  • Chiral Building Block : It serves as a crucial chiral building block in the synthesis of complex organic molecules. Its ability to influence stereochemistry makes it valuable in producing enantiomerically pure compounds.
  • Synthetic Organic Chemistry : The compound participates in various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of amides and other derivatives.

Biology

  • Enzyme-Substrate Interactions : Research has focused on its role in enzyme-substrate interactions, where its stereochemistry allows it to fit into enzyme active sites, influencing enzymatic activities and metabolic pathways.
  • Protein Synthesis : The compound is studied for its involvement in protein synthesis processes, particularly in relation to branched-chain amino acids which are vital for muscle metabolism and energy production.

Medicine

  • Therapeutic Applications : this compound is being investigated as a precursor for drug development. Its potential therapeutic effects are linked to its role in metabolic pathways associated with muscle growth and recovery.
  • Nutritional Supplements : Due to its properties as a branched-chain amino acid derivative, it is explored for use in dietary supplements aimed at enhancing athletic performance and recovery.

Case Studies

Research studies have documented various applications of this compound:

  • Enzyme Interaction Studies : A study demonstrated how this compound influences the activity of specific enzymes involved in amino acid metabolism, leading to insights into its potential therapeutic uses in metabolic disorders.
  • Pharmaceutical Formulations : Investigations into its use as an ingredient in dietary supplements revealed positive effects on muscle recovery post-exercise, supporting its application in sports nutrition.

Mechanism of Action

The mechanism of action of methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in:

  • Ester group (methyl vs. ethyl)
  • Substituents (e.g., hydroxyl, fluorine, phenyl groups)
  • Stereochemistry (R/S configurations).
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation [α]D²⁰ Key Features Reference
Methyl (2R,3R)-2-amino-3-methylpentanoate HCl C₇H₁₄ClNO₂ 195.69 Not reported Not reported (2R,3R) configuration; methyl ester
Methyl (2S,3S)-2-amino-3-methylpentanoate HCl C₇H₁₄ClNO₂ 195.69 Not reported -9.2 (c 0.05, CH₃OH) L-Isoleucine derivative; (2S,3S)
Methyl (2S)-2-aminobutanoate HCl C₅H₁₂ClNO₂ 153.61 Not reported Not reported Shorter chain (C4 backbone)
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₁₀H₁₁Cl₂NO₂ 248.11 Not reported Not reported Aromatic substitution (2-Cl phenyl)
Methyl 3-amino-2-hydroxypentanoate HCl C₆H₁₂ClNO₃ 183.63 Oil Not reported Hydroxyl group at C2
Methyl (2S)-3-amino-2-fluoropropanoate HCl C₄H₉ClFNO₂ 154.21 Not reported Not reported Fluorine substitution at C2
(R)-Methyl 3-amino-4,4-dimethylpentanoate HCl C₈H₁₈ClNO₂ 195.69 Not reported Not reported Branched dimethyl group at C4

Physicochemical Properties

  • Solubility: Methyl esters generally exhibit higher lipid solubility than ethyl esters. The hydrochloride salt enhances water solubility; e.g., methyl (2S,3S)-2-amino-3-methylpentanoate HCl is soluble in methanol .
  • Thermal Stability : Melting points vary with substituents. For example, hydroxyl-containing analogs (e.g., ) are oils at room temperature, while crystalline salts (e.g., ) have higher thermal stability .

Stereochemical Impact

  • The (2R,3R) configuration of the target compound may confer distinct biological interactions compared to its (2S,3S) enantiomer (). For example, L-isoleucine derivatives are incorporated into peptides, while D-forms are rare in nature .

Biological Activity

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride is a chiral amino acid derivative that possesses significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 181.66 g/mol
  • Stereochemistry : The compound features specific stereochemistry at the 2 and 3 positions, which is crucial for its interaction with biological systems.

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride acts primarily through its interactions with enzymes and receptors in biochemical pathways. Its unique stereochemistry allows it to fit into active sites of enzymes, modulating their activity and influencing various metabolic processes.

Key Mechanisms:

  • Enzyme Substrate Interactions : The compound has been studied for its role in enzyme-substrate interactions, particularly in metabolic pathways involving branched-chain amino acids (BCAAs) which are vital for protein synthesis and energy metabolism.
  • Receptor Binding : It may influence receptor activity, potentially affecting signaling pathways related to appetite regulation and energy balance .

Biological Activities

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride exhibits several notable biological activities:

  • Protein Synthesis : As a BCAA derivative, it plays a role in stimulating muscle protein synthesis, making it relevant in nutritional science and sports medicine.
  • Metabolic Regulation : It has been implicated in the regulation of metabolic pathways related to energy expenditure and fat metabolism.
  • Potential Therapeutic Applications : Research indicates its potential use as a precursor in drug development targeting metabolic disorders and obesity-related conditions.

Comparative Analysis with Similar Compounds

The following table highlights the unique features of methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
Methyl (2S,3S)-2-amino-3-methylpentanoateStereoisomerDifferent stereochemistry affecting biological activity
L-IsoleucineNatural Amino AcidNaturally occurring amino acid with broader applications
D-IsoleucineD-enantiomerDifferent optical activity impacting metabolism
Methyl 2-amino-4-methylpentanoateSimilar Branched ChainVariations in chain length affecting properties

Study on Protein Synthesis

A study investigated the effects of methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride on muscle protein synthesis in rats. The results indicated a significant increase in protein synthesis rates when administered alongside exercise, suggesting its utility as a nutritional supplement for athletes.

Metabolic Pathway Analysis

Research examining the compound's role in metabolic pathways revealed that it enhances energy expenditure through modulation of specific enzymes involved in lipid metabolism. This finding supports its potential application in managing obesity.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

  • Methodological Answer : Synthesize ¹³C-labeled analogs via modified Strecker synthesis using K¹³CN. Use LC-HRMS to track incorporation into metabolites in cell cultures. Compare isotopic patterns to map catabolic pathways (e.g., transamination vs. decarboxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride
Reactant of Route 2
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methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride

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